2-Fluoro-4-nitrobenzaldehyde

Overview

Description

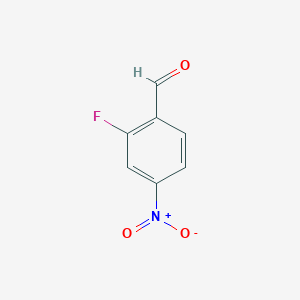

2-Fluoro-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 2-fluorobenzaldehyde. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired product.

Another method involves the halogen exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride in the presence of a catalyst. This reaction results in the substitution of the chlorine atom with a fluorine atom, forming this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Potassium fluoride, various nucleophiles.

Major Products Formed

Reduction: 2-Fluoro-4-aminobenzaldehyde.

Oxidation: 2-Fluoro-4-nitrobenzoic acid.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

2-Fluoro-4-nitrobenzaldehyde serves as a critical intermediate in organic synthesis. Its structure allows for the development of complex molecules with specific biological activities.

Key Applications in Synthesis:

- Building Block for Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds, including anti-cancer agents. For instance, it plays a pivotal role in the synthesis of Enzalutamide, a drug used to treat prostate cancer.

- Chemical Transformations: The aldehyde group can form Schiff bases with amines, leading to biologically active compounds. The nitro group can undergo reduction to yield reactive intermediates .

Pharmaceutical Development

The compound is extensively explored in drug development due to its functional groups that facilitate interactions with biological targets.

Case Study: Enzalutamide Synthesis

- A study highlighted an efficient synthetic route utilizing this compound that achieved a yield of 78.5% over three steps in the synthesis of Enzalutamide. This demonstrates its significance in pharmaceutical applications.

Material Science

In material science, this compound is incorporated into polymer matrices to enhance thermal and mechanical properties.

Applications:

- Polymer Development: The compound improves the properties of materials used in various industrial applications, making it valuable for developing advanced materials .

Analytical Chemistry

This compound is employed in analytical techniques such as chromatography and spectroscopy.

Usage:

- It aids in identifying and quantifying other compounds within complex mixtures, showcasing its utility in analytical laboratories .

Fluorescent Probes

The unique chemical structure of this compound enables its use in developing fluorescent probes for biological imaging.

Benefits:

- These probes enhance the visualization of cellular processes in real-time, making them invaluable tools for biological research .

Data Table: Summary of Applications

| Application Area | Specific Uses | Examples/Notes |

|---|---|---|

| Synthetic Chemistry | Intermediate for pharmaceuticals | Key role in Enzalutamide synthesis |

| Pharmaceutical Development | Drug design and synthesis | Anti-cancer agents |

| Material Science | Polymer enhancement | Improves thermal/mechanical properties |

| Analytical Chemistry | Identification and quantification | Used in chromatography and spectroscopy |

| Biological Imaging | Development of fluorescent probes | Real-time cellular process visualization |

Mechanism of Action

The mechanism of action of 2-fluoro-4-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of various biologically active compounds. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-4-nitrobenzoic acid

- 2-Fluoro-4-aminobenzaldehyde

- 4-Fluoro-2-nitrobenzaldehyde

Uniqueness

2-Fluoro-4-nitrobenzaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it useful in various synthetic and research applications. The fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications .

Biological Activity

2-Fluoro-4-nitrobenzaldehyde (CAS No. 157701-72-9) is an aromatic aldehyde that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial, antiviral, antioxidant, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a nitro group and a fluorine atom attached to a benzaldehyde ring, which influences its reactivity and biological interactions. Its structural formula is represented as:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated various synthesized compounds, including derivatives of this compound, against several bacterial strains. The results demonstrated that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Compounds Derived from this compound

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 12 µg/mL |

| Compound 2 | Escherichia coli | 15 µg/mL |

| Compound 3 | Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that modifications to the structure of this compound can enhance its antibacterial efficacy, making it a candidate for further development in antibiotic therapies .

Antiviral Activity

The antiviral potential of this compound has also been explored. A study on nitrocorroles revealed that compounds with similar structural motifs exhibited significant antiviral activity against human cytomegalovirus (hCMV). The selectivity index (SI) for these compounds indicated their effectiveness at lower concentrations with reduced cytotoxicity.

Case Study: Antiviral Efficacy

In vitro studies demonstrated that compounds derived from this compound could reduce hCMV infection rates significantly. For instance, compound 9 showed a 60% reduction in infection rates at maximum concentrations with an IC50 value indicating effective inhibition at low doses .

Antioxidant Activity

Antioxidant properties are critical for evaluating the therapeutic potential of compounds. In studies assessing the antioxidant capacity of derivatives of this compound, results indicated notable radical scavenging activity.

Table 2: Antioxidant Activity Assessment

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Compound A | 85% | 25 |

| Compound B | 78% | 30 |

| Compound C | 90% | 20 |

These results highlight the potential of these compounds as antioxidants, which may contribute to their overall biological activity .

Enzyme Inhibition Studies

The inhibition of key enzymes such as acetylcholinesterase (AChE) and α-glucosidase is another area where this compound shows promise. Enzyme inhibition assays revealed that certain derivatives effectively inhibited these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and diabetes.

Table 3: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound D | Acetylcholinesterase | 15 |

| Compound E | α-Glucosidase | 18 |

These findings indicate that structural modifications can enhance the inhibitory effects on these enzymes, providing pathways for developing therapeutic agents .

Properties

IUPAC Name |

2-fluoro-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCMKFOFVGHQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404287 | |

| Record name | 2-fluoro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157701-72-9 | |

| Record name | 2-fluoro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Fluoro-4-nitrobenzaldehyde in pharmaceutical synthesis?

A1: this compound serves as a crucial building block in the multi-step synthesis of Enzalutamide []. This compound is not the active pharmaceutical ingredient itself, but its specific functional groups allow for further chemical transformations that ultimately lead to the desired structure of Enzalutamide. The paper by Li et al. highlights an efficient synthetic route utilizing this compound to achieve a 78.5% yield over three steps []. This efficient synthesis is valuable for research and potentially for large-scale production of Enzalutamide.

Q2: Are there alternative synthetic routes to Enzalutamide that don't involve this compound?

A2: While the provided research focuses on the use of this compound [], it's plausible that alternative synthetic pathways to Enzalutamide exist. Exploration of different synthetic routes is common in organic chemistry to optimize for factors like yield, cost-effectiveness, and environmental impact. Further research into the chemical literature or patent databases would be necessary to identify and compare potential alternative synthetic approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.